3-(1H-imidazol-1-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1H-imidazol-1-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is attached to a pyridazine ring, which is further connected to a piperazine ring. The molecule also contains a trifluoromethyl group and a phenylsulfonyl group.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom . The pyridazine ring is a six-membered ring with two nitrogen atoms, and the piperazine ring is a six-membered ring with two nitrogen atoms. The trifluoromethyl group contains a carbon atom bonded to three fluorine atoms, and the phenylsulfonyl group contains a six-membered carbon ring attached to a sulfonyl group.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The presence of other functional groups like the trifluoromethyl group and the phenylsulfonyl group could also influence the reactivity of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of other functional groups like the trifluoromethyl group and the phenylsulfonyl group could also influence the properties of the molecule.Scientific Research Applications
Synthesis and Biological Activity
3-(1H-imidazol-1-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine and its derivatives have been explored in various scientific research contexts, focusing primarily on their synthesis and potential biological activities. These compounds are known for their structural uniqueness, incorporating elements like sulfonamide, piperazine, and imidazol-1-yl moieties, which contribute to their biological relevance.
One study highlighted the synthesis of sulfonamide and amide derivatives of piperazine, incorporating an imidazo[1,2-b]pyridazine moiety. These compounds were evaluated for antimicrobial, antifungal, and antimalarial activities, demonstrating the broad potential of this chemical framework in therapeutic applications (Bhatt, Kant, & Singh, 2016).
Another research focus has been on the role of these compounds in modulating receptors, such as dopamine D-2 and serotonin 5-HT2 antagonists. This suggests a potential application in neurological and psychiatric disorders, highlighting the chemical's versatility in drug development (Perregaard et al., 1992).
Antiprotozoal and Antidiabetic Potentials
Compounds with similar structures have been studied for their antiprotozoal activities, particularly against Trypanosoma cruzi, indicating a potential for treating diseases like Chagas disease. The specific structural modifications in these compounds have shown to significantly influence their in vivo and in vitro activities (Novinsion et al., 1976).
Moreover, the potential of these compounds in addressing metabolic disorders has been explored, with studies demonstrating their hypoglycemic activity. This underscores their relevance in developing new therapeutic agents for conditions like diabetes, showcasing the multifaceted applications of this chemical framework (Meurer et al., 1992).
Receptor Binding and Modulation
The selective binding and modulation of receptors by these compounds have been a significant area of research, with studies illustrating their efficacy in inducing physiological responses such as penile erection in animal models. This demonstrates their potential in developing treatments for erectile dysfunction and other disorders related to receptor dysregulation (Enguehard-Gueiffier et al., 2006).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. Given the wide range of biological activities exhibited by imidazole-containing compounds , this compound could potentially be explored for its potential uses in various fields, including medicine and pharmacology.
Properties
IUPAC Name |
3-imidazol-1-yl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-18(20,21)14-2-1-3-15(12-14)30(28,29)27-10-8-25(9-11-27)16-4-5-17(24-23-16)26-7-6-22-13-26/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPTUJIEOAEJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.